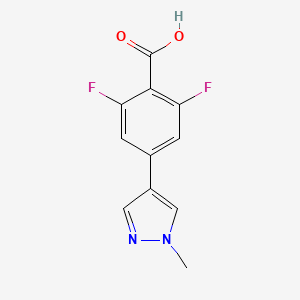![molecular formula C14H10F2O2 B8164526 3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164526.png)
3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound with the molecular formula C14H10F2O2. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a biphenyl structure, with a carboxylic acid functional group at the para position of one of the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 3-methylbiphenyl.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3,5-difluorobenzene with 3-methylbiphenyl. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene.
Oxidation: The resulting biphenyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the para position.
Industrial Production Methods: Industrial production of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid derivatives.
Reduction: 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions due to its ability to stabilize metal complexes.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with enhanced thermal and chemical resistance.
Mecanismo De Acción
The mechanism by which 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers to form active catalytic species. In biochemical studies, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
Comparación Con Compuestos Similares
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-3’-ethyl-[1,1’-biphenyl]-4-carboxylic acid
- 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-2-carboxylic acid
Comparison:
- Uniqueness: The specific positioning of the fluorine atoms and the methyl group in 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Reactivity: The presence of fluorine atoms enhances the compound’s reactivity in substitution reactions compared to non-fluorinated analogs.
- Applications: While similar compounds may share some applications, the unique structure of 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid makes it particularly valuable in specific catalytic and biochemical studies.
Propiedades
IUPAC Name |
2,6-difluoro-4-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-3-2-4-9(5-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBFOKPAFEVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
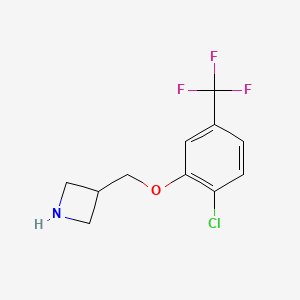
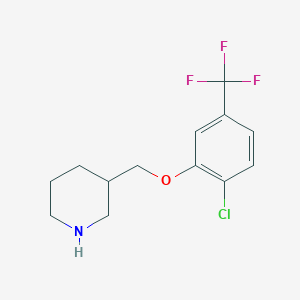
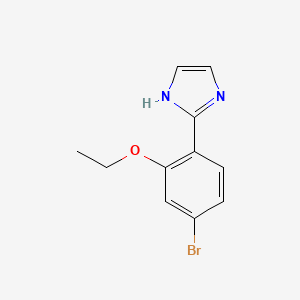
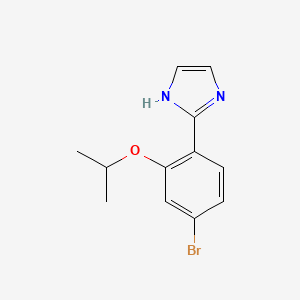
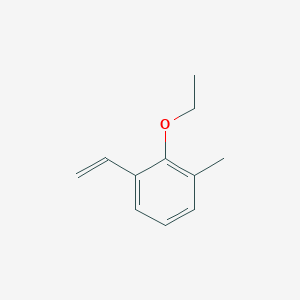

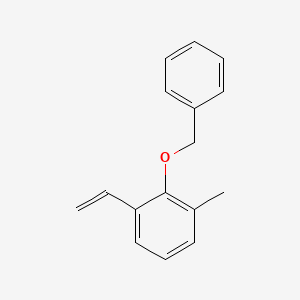

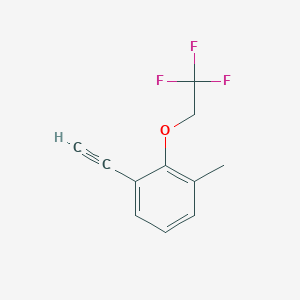
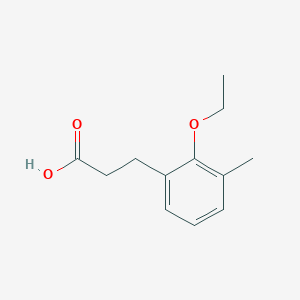
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164529.png)
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164533.png)
![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164536.png)
